REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[C:7]([CH3:9])[C:5]([NH2:6])=[C:4]([CH3:10])[CH:3]=1.[OH-].[Na+].C([O-])=O.[Na+]>CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-].[Pd].O>[CH3:10][C:4]1[CH:3]=[C:2]([C:2]2[CH:8]=[C:7]([CH3:9])[C:5]([NH2:6])=[C:4]([CH3:10])[CH:3]=2)[CH:8]=[C:7]([CH3:9])[C:5]=1[NH2:6] |f:1.2,3.4,5.6|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(N)C(=C1)C)C
|
Name
|
|
Quantity
|
21.1 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1N)C)C1=CC(=C(C(=C1)C)N)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |